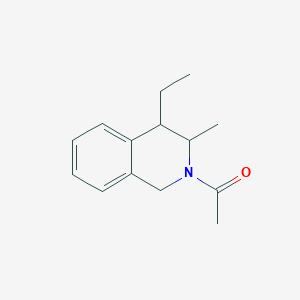
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative. The presence of a butane-1,3-dione moiety adds to its unique chemical structure, which is of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the butane-1,3-dione group. One common method involves the hydrogenation of 2-naphthyl ketone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydronaphthalen-2-yl ketone is then reacted with acetylacetone under acidic or basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
科学研究应用
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1-(Naphthalen-2-yl)butane-1,3-dione: Lacks the tetrahydro modification, resulting in different chemical and biological properties.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one: Similar structure but with a propanone moiety instead of butane-1,3-dione.
Uniqueness: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione is unique due to its specific combination of a tetrahydronaphthalene ring and a butane-1,3-dione group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC 名称 |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-10(15)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h6-7,9H,2-5,8H2,1H3 |
InChI 键 |
KIDOHGZGJVHHQO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)








![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11885951.png)

